N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine: is a chemical compound with the molecular formula C10H20N2O. It is a spirocyclic amine, characterized by a unique structure that includes a spiro ring system with an oxygen and nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine typically involves the reaction of a spirocyclic ketone with a dimethylamine source. One common method is the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes and biocatalytic methods can enhance the efficiency and yield of the production . These methods are advantageous for scaling up the synthesis while maintaining high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted spirocyclic amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of medicinally active agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biocatalysis: The compound is used in biocatalytic processes to produce enantiomerically pure compounds, which are important in drug development.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-1-oxa-8-azaspiro[4.5]decan-3-amine
- 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
- 1-Oxa-4-azaspiro[4.5]decan-3-amine
Comparison: N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine is unique due to its dimethylamine group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, the dimethyl substitution can enhance its lipophilicity and membrane permeability, making it more effective in crossing biological barriers .
Eigenschaften
Molekularformel |
C10H20N2O |
---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine |
InChI |
InChI=1S/C10H20N2O/c1-12(2)9-7-10(13-8-9)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
PHSIXRPLRNWZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CC2(CCNCC2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.